1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a synthetic organic compound characterized by its molecular structure, which includes an aminopiperidine ring and a phenyl group attached to a propanone backbone
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical pathways
Piperidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
Piperidine derivatives in general have been found to exhibit a range of pharmacokinetic properties, depending on their specific structures .
Result of action
Piperidine derivatives have been found to exhibit a wide range of effects, depending on their specific structures and targets .
Action environment
The action of piperidine derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
Biochemical Analysis
Biochemical Properties
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The amino group in this compound can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl group may engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biochemical properties .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the PI3K-Akt signaling pathway, which is involved in cell growth and survival . By interacting with key proteins in this pathway, this compound can alter gene expression patterns and metabolic activities, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as protein kinases, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, leading to downstream effects on cellular signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of understanding its temporal effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopiperidine with phenylacetone under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-(4-aminopiperidin-1-yl)ethanone
1-(4-aminopiperidin-1-yl)prop-2-en-1-one
3-(4-aminopiperidin-1-yl)propanoic acid dihydrochloride
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSQZGKFHUDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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